molecular formula C6H10BNO4 B573086 4-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-26-6

4-Methoxypyridine-3-boronic acid hydrate

Cat. No. B573086
CAS RN: 1256355-26-6
M. Wt: 170.959
InChI Key: ZBZNLBIHQORSMH-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-boronic acid hydrate is a chemical compound with the formula C₆H₈BNO₃·H₂O . It has a molecular weight of 152.94 g/mol . It is used for laboratory research purposes .


Molecular Structure Analysis

The linear formula of this compound is C6H8BNO3.H2O . The molecular weight is 170.96 .


Physical And Chemical Properties Analysis

This compound is a solid substance . The color is white to off-white . The melting point is 37°C , and the boiling point is 165°C/10mmHg .

Advantages and Limitations for Lab Experiments

4-Methoxypyridine-3-boronic acid hydrate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a wide variety of experiments. It is also relatively stable and has a relatively low toxicity. However, it is important to note that this compound is a boronic acid, and as such, it can react with other compounds and can be toxic if not handled properly.

Future Directions

There are several potential future directions for 4-Methoxypyridine-3-boronic acid hydrate research. It could be used to develop new catalysts for organic synthesis and materials science, as well as new ligands for the binding of metal ions. It could also be used to study the effects of various drugs on the body, as well as the effects of various environmental toxins. Additionally, this compound could be used in the development of new drugs and treatments for various diseases. Finally, it could be used to study the biochemical and physiological processes involved in various biological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction.

Synthesis Methods

4-Methoxypyridine-3-boronic acid hydrate can be synthesized by the reaction of 4-methoxypyridine and 3-boronic acid in aqueous media. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated as a white solid. The reaction is typically carried out at room temperature and the reaction time is typically less than an hour.

Scientific Research Applications

4-Methoxypyridine-3-boronic acid hydrate has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. It has been used as a catalyst for the synthesis of polymers and other organic compounds, as a reagent for the synthesis of polysaccharides, and as a ligand for the binding of metal ions. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction.

Safety and Hazards

4-Methoxypyridine-3-boronic acid hydrate is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNLBIHQORSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657368
Record name (4-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
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Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-26-6
Record name Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypyridine-3-boronic acid monohydrate
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